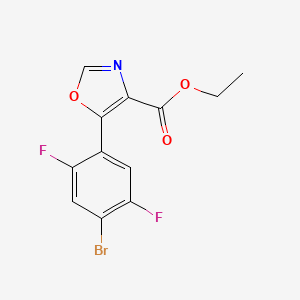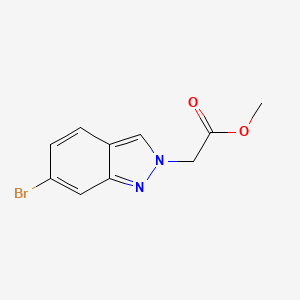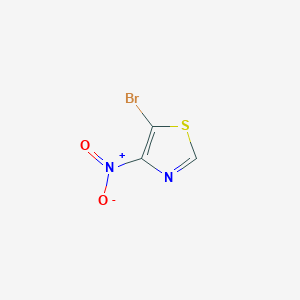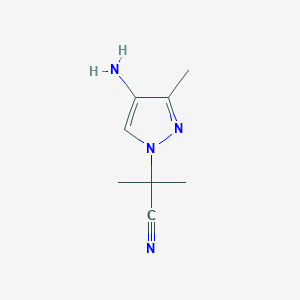
2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and nitrile group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
- 2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol
- 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
Uniqueness
2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile is unique due to the presence of both an amino group and a nitrile group on the same molecule, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile scaffold for the development of new compounds with tailored properties for specific applications.
特性
IUPAC Name |
2-(4-amino-3-methylpyrazol-1-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-6-7(10)4-12(11-6)8(2,3)5-9/h4H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALMXAGRXTAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
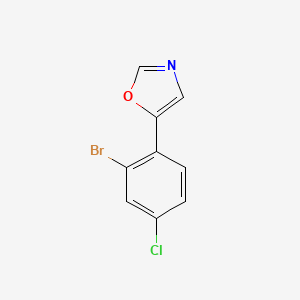

![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)
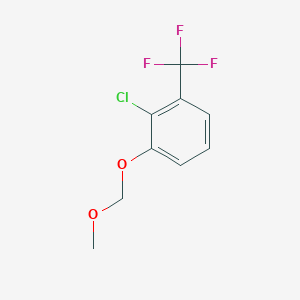
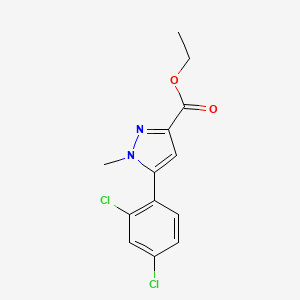
![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)
